molecular formula C10H15ClO4 B1600307 tert-Butyl 6-chloro-3,5-dioxohexanoate CAS No. 276249-18-4

tert-Butyl 6-chloro-3,5-dioxohexanoate

Cat. No. B1600307
M. Wt: 234.67 g/mol
InChI Key: YNYSBGCKDNJMLE-UHFFFAOYSA-N
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Description

“tert-Butyl 6-chloro-3,5-dioxohexanoate” is a chemical compound with the CAS Number: 276249-18-4 . It has a molecular weight of 234.68 and its IUPAC name is tert-butyl 6-chloro-3,5-dioxohexanoate . It is used in the synthesis of statins or HMG-CoA reductase inhibitors .


Synthesis Analysis

The enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate has been reported to be highly efficient with a mutant alcohol dehydrogenase of Lactobacillus kefir . The process involves the asymmetric reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) to (S)-CHOH .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h4-6H2,1-3H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound is involved in the biotechnological production of (3R,5S)‐CDHH, which is catalyzed from tert‐butyl (S)‐6‐chloro‐5‐hydroxy‐3‐oxohexanoate ((S)‐CHOH) by a carbonyl reductase .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.68 . It is stored at room temperature .

Scientific Research Applications

Cholesterol-Lowering Compound Synthesis

Tert-Butyl 6-chloro-3,5-dioxohexanoate has been utilized in the synthesis of statine side chain building blocks. A notable application includes its role in the total synthesis of the cholesterol-lowering natural compound solistatin. This synthesis involves the enzymatic reduction of 6-substituted dioxohexanoates, including tert-butyl 6-chloro-3,5-dioxohexanoate, using alcohol dehydrogenase from Lactobacillus brevis (Rieder et al., 2017) (Rieder et al., 2017).

Biocatalytic Synthesis of Statin Precursors

This compound is a key intermediate in synthesizing atorvastatin and rosuvastatin. The biocatalytic reduction of tert-butyl 6-chloro-3,5-dioxohexanoate and its derivatives has been explored using carbonyl reductase from Rhodosporidium toruloides. This process facilitates the production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, crucial for statin synthesis (Liu et al., 2018) (Liu et al., 2018).

Enzymatic Reduction for Chiral Building Blocks

The compound has been subjected to a highly stereoselective chemoenzymatic synthesis. This process yields all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxy-hexanoate, providing versatile 1,3-diol building blocks for various chemical syntheses (Wolberg et al., 2001) (Wolberg et al., 2001).

Asymmetric Synthesis in Biotechnology

Tert-butyl 6-chloro-3,5-dioxohexanoate plays a role in asymmetric synthesis using microorganisms like Lactobacillus kefir. It enables the production of chiral compounds with high diastereomeric excess, which are essential in pharmaceutical synthesis (Amidjojo et al., 2005) (Amidjojo et al., 2005).

Enhancing Catalytic Efficiency

Research has focused on improving the catalytic efficiency of enzymes like carbonyl reductase in the bioproduction of derivatives of tert-butyl 6-chloro-3,5-dioxohexanoate. Mutagenesis techniques have been employed to increase the yield and selectivity of these biocatalytic processes, optimizing them for industrial applications (Liu et al., 2017) (Liu et al., 2017).

Enzymatic Stability and Biotransformation

Studies have also delved into the enzymatic stability and biotransformation of tert-butyl 6-chloro-3,5-dioxohexanoate, exploring strategies to enhance the efficiency and yield of these processes in the context of pharmaceutical synthesis (He et al., 2015) (He et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305+351+338, and P302+352 .

properties

IUPAC Name

tert-butyl 6-chloro-3,5-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYSBGCKDNJMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439647
Record name tert-Butyl 6-chloro-3,5-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-chloro-3,5-dioxohexanoate

CAS RN

276249-18-4
Record name tert-Butyl 6-chloro-3,5-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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